Cas no 2137995-83-4 (N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide)

N-[3-(Ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide is a specialized organic compound featuring a unique combination of sulfonyl and hydroxypropyl functionalities attached to a branched butanamide core. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where the ethanesulfonyl group may enhance solubility or reactivity. The presence of both hydroxyl and amide moieties offers opportunities for further derivatization, making it a versatile building block for fine chemical applications. The sterically hindered trimethylbutanamide component could contribute to improved stability or selectivity in targeted reactions. This compound's multifunctional design may be advantageous for developing biologically active molecules or advanced materials with tailored properties.
N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide structure
2137995-83-4 structure
Product Name:N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide
CAS No:2137995-83-4
MF:C12H25NO4S
MW:279.396202802658
CID:6306890
PubChem ID:165788515
Update Time:2025-10-29

N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 2137995-83-4
    • EN300-714741
    • N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide
    • Inchi: 1S/C12H25NO4S/c1-6-18(16,17)8-10(14)7-13-11(15)9(2)12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)
    • InChI Key: UQYYDJCOQWKAPV-UHFFFAOYSA-N
    • SMILES: S(CC)(CC(CNC(C(C)C(C)(C)C)=O)O)(=O)=O

Computed Properties

  • Exact Mass: 279.15042945g/mol
  • Monoisotopic Mass: 279.15042945g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 91.8Ų

N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide Pricemore >>

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N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide Related Literature

Additional information on N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide

Research Brief on N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide (CAS: 2137995-83-4)

N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide (CAS: 2137995-83-4) is a novel synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl and hydroxypropyl functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

The synthesis of N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide involves a multi-step process that ensures high purity and yield. The compound's structural features, including the ethanesulfonyl moiety and the hydroxypropyl group, contribute to its bioactivity and stability. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm its structure and purity, which are critical for subsequent biological evaluations.

Recent in vitro studies have demonstrated that N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide exhibits significant inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, suggesting its potential as an anti-inflammatory agent. These findings are supported by molecular docking studies, which reveal strong interactions between the compound and the active site of COX-2.

In addition to its anti-inflammatory properties, preliminary in vivo studies have indicated that N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide may possess neuroprotective effects. Animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have shown reduced oxidative stress and improved cognitive function following treatment with this compound. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses.

Despite these promising results, further research is needed to fully elucidate the compound's pharmacokinetics, toxicity profile, and therapeutic efficacy. Current studies are exploring its bioavailability and metabolic stability, which are crucial for its development as a viable drug candidate. Additionally, efforts are underway to optimize its chemical structure to improve potency and reduce potential side effects.

In conclusion, N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,3,3-trimethylbutanamide represents a promising candidate for drug development, with potential applications in inflammation and neurodegenerative diseases. Its unique chemical structure and demonstrated bioactivity make it a valuable subject for ongoing research. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.

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